molecular formula C5H6N4O4 B050454 2-Nitroimidazole-1-acetohydroxamic acid CAS No. 117259-20-8

2-Nitroimidazole-1-acetohydroxamic acid

Cat. No. B050454
M. Wt: 186.13 g/mol
InChI Key: KAIQUJDTIFXCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitroimidazole-1-acetohydroxamic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 2-Nitroimidazole-1-acetohydroxamic acid is not fully understood. However, it is believed to act as a prodrug, which is activated by nitroreductase enzymes in hypoxic cells. Once activated, it forms a highly reactive intermediate that can damage DNA and other cellular components, leading to cell death.

Biochemical And Physiological Effects

2-Nitroimidazole-1-acetohydroxamic acid has been shown to have significant biochemical and physiological effects. It has been shown to selectively target hypoxic cells, which are commonly found in tumors. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

2-Nitroimidazole-1-acetohydroxamic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has potential applications in various scientific fields, making it a versatile compound. However, there are also limitations to its use in lab experiments. It is a potentially hazardous compound and requires specific safety precautions when handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Nitroimidazole-1-acetohydroxamic acid. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields. Finally, there is potential for the development of new derivatives of 2-Nitroimidazole-1-acetohydroxamic acid, which may have improved properties and applications.

Synthesis Methods

The synthesis of 2-Nitroimidazole-1-acetohydroxamic acid involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-nitroimidazole with ethyl chloroacetate in the presence of a base to form 2-nitroimidazole ethyl ester. The second step involves the hydrolysis of the ethyl ester to form 2-nitroimidazole carboxylic acid. The final step involves the reaction of 2-nitroimidazole carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide to form 2-Nitroimidazole-1-acetohydroxamic acid.

Scientific Research Applications

2-Nitroimidazole-1-acetohydroxamic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of other chemical compounds, such as 2-nitroimidazole-1-acetamido-2-deoxy-D-glucose, which has been used as a radiotracer for imaging hypoxia in tumors. Additionally, 2-Nitroimidazole-1-acetohydroxamic acid has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and medicinal chemistry.

properties

CAS RN

117259-20-8

Product Name

2-Nitroimidazole-1-acetohydroxamic acid

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10)

InChI Key

KAIQUJDTIFXCLP-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO

Other CAS RN

117259-20-8

synonyms

2-nitroimidazole-1-acetohydroxamic acid
KIH 801
KIH 802
KIH-801
KIH-802

Origin of Product

United States

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